

An In-Depth Technical Guide to 4-(Benzylxy)cyclohexanol: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: *4-(Benzylxy)cyclohexanol*

Cat. No.: *B028230*

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Foreword: Unveiling a Key Building Block in Modern Chemistry

Welcome to a comprehensive exploration of **4-(benzylxy)cyclohexanol**, a molecule that, while seemingly unassuming, holds a significant position as a versatile building block in the realms of drug discovery, materials science, and synthetic organic chemistry. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering not just a recitation of facts, but a deeper understanding of the causality behind experimental choices, the validation of its synthetic protocols, and its historical and current significance. As we delve into the synthesis, characterization, and applications of this compound, we will uncover the strategic importance of the benzylxy moiety and the cyclohexanol core, a combination that has proven fruitful in the development of innovative chemical entities.

Introduction to 4-(Benzylxy)cyclohexanol: A Molecule of Strategic Importance

4-(Benzylxy)cyclohexanol, with the chemical formula $C_{13}H_{18}O_2$ and a molecular weight of 206.28 g/mol, is an organic compound characterized by a cyclohexanol ring substituted with a benzylxy group at the 4-position.^{[1][2]} It typically exists as a mixture of cis and trans diastereomers, a crucial aspect that influences its physical properties and reactivity. The

presence of both a hydroxyl group and a benzyl ether within the same molecule imparts a unique combination of reactivity and structural features.

The benzyloxy group, a common protecting group for alcohols, also serves as a key pharmacophore in numerous biologically active molecules. Its introduction into a molecular scaffold can significantly impact lipophilicity, metabolic stability, and receptor-binding interactions. The cyclohexanol ring, with its distinct conformational isomers, provides a three-dimensional scaffold that is highly sought after in the design of drug candidates. The interplay between these two functional groups makes **4-(benzyloxy)cyclohexanol** a valuable intermediate in the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of **4-(Benzyloxy)cyclohexanol**

Property	Value	Reference(s)
CAS Number	2976-80-9	[1] [2]
Molecular Formula	C ₁₃ H ₁₈ O ₂	[1] [2]
Molecular Weight	206.28 g/mol	[1] [2]
Appearance	Colorless to pale yellow liquid or solid	[3]
Boiling Point	110 °C	[1] [4]
Density	1.070 g/cm ³	[1] [4]
SMILES	O[C@H]1CCCC1	[5]

The Genesis of **4-(Benzyloxy)cyclohexanol**: A Historical Perspective

While a singular, definitive "discovery" paper for **4-(benzyloxy)cyclohexanol** is not readily apparent in the historical literature, its synthesis and use are intrinsically linked to the development of ether synthesis methodologies and the exploration of cyclohexane derivatives in medicinal chemistry. The Williamson ether synthesis, developed by Alexander Williamson in 1850, provided the foundational chemistry for the preparation of such compounds.[\[6\]](#) The earliest applications of benzyloxy-substituted cyclohexanes likely emerged from the broader

pursuit of creating diverse molecular scaffolds for biological screening. Its more recent prominence is tied to its role as a key intermediate in the synthesis of targeted therapeutics, such as inositol monophosphatase inhibitors, where precise stereochemistry is paramount.[\[7\]](#)

Synthesis of 4-(BenzylOxy)cyclohexanol: A Practical Guide

The preparation of **4-(benzylOxy)cyclohexanol** can be approached through several synthetic routes. The most common and direct method is the Williamson ether synthesis, which offers a reliable and scalable procedure. For applications requiring specific stereoisomers, more sophisticated stereoselective methods have been developed.

General Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers. In the context of **4-(benzylOxy)cyclohexanol**, this reaction involves the nucleophilic substitution of a benzyl halide with the alkoxide of 1,4-cyclohexanediol.[\[6\]](#)

Causality Behind Experimental Choices:

- **Choice of Base:** A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is required to deprotonate the hydroxyl group of 1,4-cyclohexanediol to form the more nucleophilic alkoxide. The choice of a non-nucleophilic base is crucial to avoid side reactions with the benzyl halide.
- **Solvent Selection:** Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are ideal for this reaction. They effectively solvate the cation of the base and do not participate in the reaction, allowing the SN2 reaction to proceed efficiently.
- **Reactant Stoichiometry:** Using a slight excess of the benzyl halide can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of the dibenzylated product, 1,4-bis(benzylOxy)cyclohexane.
- **Temperature Control:** The reaction is typically carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions like elimination.

Experimental Protocol: Williamson Ether Synthesis of **4-(BenzylOxy)cyclohexanol**

Materials:

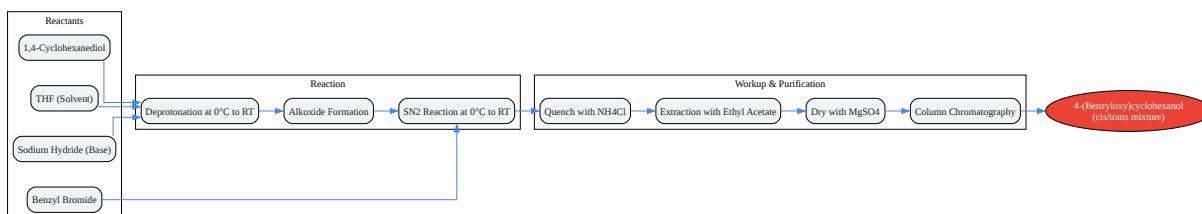
- 1,4-Cyclohexanediol
- Sodium hydride (60% dispersion in mineral oil)
- Benzyl bromide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,4-cyclohexanediol (1.0 eq).
- Add anhydrous THF to dissolve the diol.
- Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
- Allow the reaction mixture to stir at room temperature for 1 hour.
- Slowly add benzyl bromide (1.0 eq) via syringe at 0 °C.
- Let the reaction warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).

- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3 x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford **4-(benzyloxy)cyclohexanol** as a mixture of cis and trans isomers.

Diagram of Williamson Ether Synthesis Workflow:



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Caption: Workflow for the Williamson ether synthesis of **4-(benzyloxy)cyclohexanol**.

Stereoselective Synthesis

For many applications in drug development, obtaining a single, pure stereoisomer of **4-(benzyloxy)cyclohexanol** is essential. Several stereoselective synthetic strategies have been reported, often starting from chiral precursors.

One notable example is the synthesis of homochiral (+)-(1R,2R,4R,6S)-1,6-epoxy-4-benzyloxycyclohexan-2-ol from (-)-quinic acid. This multi-step synthesis involves the strategic manipulation of stereocenters and protecting groups to ultimately yield a stereochemically pure intermediate that is a precursor to inositol monophosphatase inhibitors.^[7] Such syntheses are beyond the scope of this general guide but highlight the advanced methodologies employed to access specific stereoisomers of **4-(benzyloxy)cyclohexanol** derivatives for targeted therapeutic applications.

Spectroscopic Characterization: Deciphering the Molecular Structure

The structural elucidation of **4-(benzyloxy)cyclohexanol** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of **4-(benzyloxy)cyclohexanol** and for determining the ratio of cis and trans isomers.

- ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-OCH₂Ph) around 4.5 ppm, and multiplets for the cyclohexyl ring protons. The chemical shifts and coupling constants of the protons on the cyclohexyl ring, particularly the protons at C1 and C4, will differ between the cis and trans isomers due to their different spatial orientations.
- ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the benzylic methylene carbon, and the carbons of the cyclohexyl ring. The chemical shifts of the C1 and C4 carbons are particularly sensitive to the cis/trans stereochemistry.

Table 2: Representative ^1H and ^{13}C NMR Data (Predicted/Reported Ranges)

Group	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
Aromatic (Ph)	7.2 - 7.4 (m)	127 - 138
Benzylid (-OCH ₂ Ph)	~4.5 (s)	~70
Cyclohexyl (-CH-O-)	3.5 - 4.0 (m)	68 - 75
Cyclohexyl (other CH ₂)	1.2 - 2.2 (m)	30 - 35

Note: Actual chemical shifts can vary depending on the solvent and the specific isomer.

Infrared (IR) Spectroscopy

The IR spectrum of **4-(benzyloxy)cyclohexanol** provides key information about the functional groups present.

- A broad absorption band in the region of 3200-3600 cm^{-1} is characteristic of the O-H stretching vibration of the hydroxyl group, indicating intermolecular hydrogen bonding.[8]
- Strong absorptions around 1050-1150 cm^{-1} correspond to the C-O stretching vibrations of the alcohol and the ether linkages.[8]
- Peaks in the 3000-3100 cm^{-1} region are due to aromatic C-H stretching, while those in the 2850-3000 cm^{-1} range are from aliphatic C-H stretching.
- Characteristic aromatic C=C stretching vibrations will appear in the 1450-1600 cm^{-1} region.

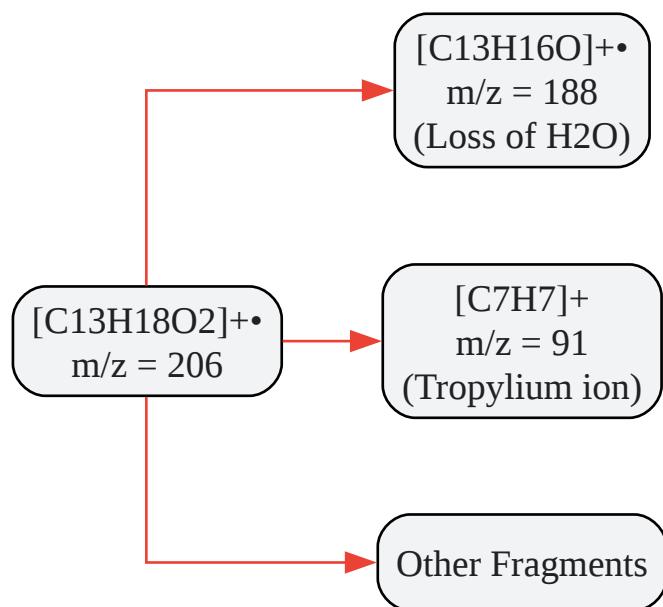
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

- Molecular Ion Peak (M^+): The electron ionization (EI) mass spectrum should show a molecular ion peak at $\text{m/z} = 206$, corresponding to the molecular weight of **4-(benzyloxy)cyclohexanol**.

- Key Fragmentation Patterns: Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at $m/z = 188$. Alpha-cleavage adjacent to the hydroxyl group is also common. A significant fragment is often observed at $m/z = 91$, corresponding to the tropylium cation ($[C_7H_7]^+$), which is characteristic of benzyl-containing compounds.[9]

Diagram of Key Mass Spectrometry Fragmentations:



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Caption: Common fragmentation pathways for **4-(benzyloxy)cyclohexanol** in mass spectrometry.

Applications in Drug Discovery and Development

4-(BenzylOxy)cyclohexanol serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its utility stems from the strategic combination of the benzyloxy pharmacophore and the versatile cyclohexanol scaffold.

Precursor to Inositol Monophosphatase Inhibitors

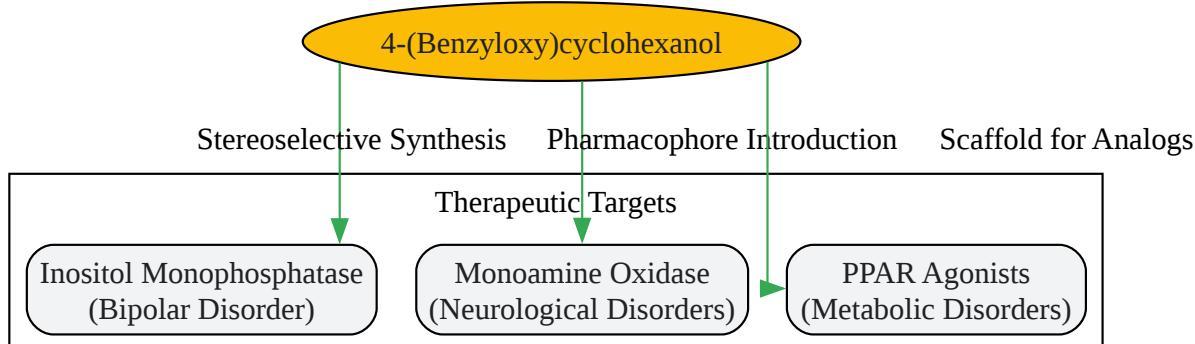
One of the most significant applications of stereochemically pure derivatives of **4-(benzyloxy)cyclohexanol** is in the synthesis of inhibitors of inositol monophosphatase (IMPase).[7] IMPase is a key enzyme in the phosphoinositide signaling pathway and is a

potential therapeutic target for bipolar disorder. The synthesis of potent and selective IMPase inhibitors often requires the precise three-dimensional arrangement of functional groups, for which chiral **4-(benzyloxy)cyclohexanol** derivatives serve as ideal starting materials.

Role of the Benzyloxy Pharmacophore

The benzyloxy group is a well-established pharmacophore that can be found in a variety of approved drugs and clinical candidates. Its presence can enhance binding to target proteins and improve pharmacokinetic properties. For instance, the benzyloxy moiety is a key feature in certain monoamine oxidase (MAO) inhibitors and peroxisome proliferator-activated receptor (PPAR) agonists, highlighting its importance in the design of neurologically active and metabolic drugs.

Diagram of the Role of **4-(BenzylOxy)cyclohexanol** in Drug Discovery:



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Caption: Applications of **4-(BenzylOxy)cyclohexanol** as a building block for various therapeutic targets.

Conclusion and Future Outlook

4-(BenzylOxy)cyclohexanol stands as a testament to the power of a well-designed molecular building block. Its straightforward synthesis, coupled with the strategic importance of its constituent functional groups, has cemented its role in modern organic synthesis and medicinal chemistry. As the demand for novel therapeutics with complex three-dimensional structures

continues to grow, the utility of both racemic and stereochemically pure forms of **4-(BenzylOxy)cyclohexanol** is poised to expand. Future research will likely focus on the development of even more efficient and stereoselective synthetic routes to access its various isomers, further unlocking its potential in the creation of next-generation pharmaceuticals and advanced materials.

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